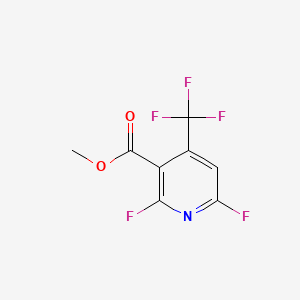

Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate

CAS No.:

Cat. No.: VC20429016

Molecular Formula: C8H4F5NO2

Molecular Weight: 241.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4F5NO2 |

|---|---|

| Molecular Weight | 241.11 g/mol |

| IUPAC Name | methyl 2,6-difluoro-4-(trifluoromethyl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H4F5NO2/c1-16-7(15)5-3(8(11,12)13)2-4(9)14-6(5)10/h2H,1H3 |

| Standard InChI Key | IEKHNGSZRTTWAF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(N=C(C=C1C(F)(F)F)F)F |

Introduction

Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate is a fluorinated aromatic ester derived from nicotinic acid. Its molecular structure incorporates both difluoro and trifluoromethyl functional groups, making it a unique compound with potential applications in medicinal chemistry, agrochemicals, and materials science. The compound's systematic name reflects its substitution pattern on the pyridine ring.

Key Properties:

Structural Characteristics

The compound features a pyridine ring substituted at the 2 and 6 positions with fluorine atoms, and at the 4 position with a trifluoromethyl group. The carboxylic acid group is esterified with a methyl group, enhancing its lipophilicity.

Synthesis

The synthesis of methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate typically involves fluorination reactions and esterification of nicotinic acid derivatives. Common methods include:

-

Fluorination: Introduction of fluorine atoms at specific positions using selective reagents.

-

Trifluoromethylation: Addition of the trifluoromethyl group via reagents such as trifluoromethyl iodide or trifluoromethanesulfonic acid.

-

Esterification: Conversion of carboxylic acids to methyl esters using methanol in acidic conditions.

Medicinal Chemistry

Fluorinated compounds like methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate are widely studied for their potential in drug discovery due to:

-

Enhanced metabolic stability.

-

Improved binding affinity to biological targets.

-

Increased lipophilicity, aiding bioavailability.

Agrochemicals

The electron-withdrawing properties of fluorine atoms make this compound a candidate for herbicides or pesticides by disrupting enzymatic pathways in target organisms.

Materials Science

Fluorinated aromatic esters are used in designing advanced materials due to their thermal stability and unique electronic properties.

Toxicological Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume